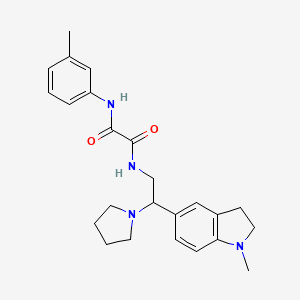

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Description

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure incorporating a 1-methylindoline moiety, a pyrrolidine ring, and an m-tolyl aromatic group. The compound’s molecular weight is inferred to be approximately 380–400 g/mol based on structurally similar analogs .

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2/c1-17-6-5-7-20(14-17)26-24(30)23(29)25-16-22(28-11-3-4-12-28)18-8-9-21-19(15-18)10-13-27(21)2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHOVYKMGORDNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. One possible route could involve:

Formation of the indole derivative: Starting with 1-methylindole, various functionalization reactions can introduce the necessary substituents at the 5-position.

Pyrrolidine attachment: The indole derivative can then be reacted with a pyrrolidine derivative under suitable conditions to form the intermediate.

Oxalamide formation: Finally, the intermediate can be reacted with m-tolyl oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the indole or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules in organic synthesis.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation as a candidate for drug development due to its unique structural features.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Features a 2,4-dimethoxybenzyl group and a pyridyl-ethyl side chain.

- Application: A potent umami flavor enhancer with regulatory approval (FEMA 4233). Used to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .

- Toxicology: NOEL (No Observed Adverse Effect Level) of 100 mg/kg body weight/day in 93-day rat studies. Rapid metabolism in rat hepatocytes without amide hydrolysis .

N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide (No. 1768)

- Structure : Substituted with 2,3-dimethoxybenzyl and pyridyl-ethyl groups.

- Application : Evaluated as a flavoring agent by the FAO/WHO Joint Expert Committee.

- Toxicology: Shares a NOEL of 100 mg/kg/day with S336 due to structural and metabolic similarities .

Comparison with Target Compound

The target compound replaces the dimethoxybenzyl group with a 1-methylindolin-5-yl moiety and substitutes the pyridyl-ethyl chain with a pyrrolidin-1-yl group. These changes likely alter its binding affinity (e.g., to taste receptors like hTAS1R1/hTAS1R3) and metabolic stability.

Pharmaceutical Oxalamides

BNM-III-170 (Antiviral Agent)

- Structure: Contains a 4-chloro-3-fluorophenyl group and a guanidinomethyl-substituted indane ring.

- Application: Acts as a CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses .

- Synthesis: Synthesized via multi-step procedures from 5-bromo-1-indanone, emphasizing the role of aromatic and heterocyclic substituents in biological activity .

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Structure : Shares the 1-methylindolin-5-yl and pyrrolidin-1-yl groups with the target compound but incorporates a 5-methylisoxazole ring.

Comparison with Target Compound

The absence of fluorine or chlorine substituents (unlike BNM-III-170) suggests differing pharmacological targets, possibly favoring neurological or metabolic applications.

Metabolic and Toxicological Profiles

The pyrrolidine and indoline groups in the target compound may slow oxidative degradation compared to simpler alkyl chains in S336, prolonging its half-life. However, the m-tolyl group could introduce cytochrome P450-mediated oxidation hotspots, necessitating further metabolic studies .

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic compound belonging to the oxalamide family, characterized by its complex structure that includes an indoline and pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.5 g/mol. The structure features:

- Indoline core : Provides unique electronic properties.

- Pyrrolidine ring : Contributes to the compound's biological activity.

- Oxalamide linkage : Known for modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. Preliminary studies suggest that it may modulate signaling pathways associated with cell proliferation and apoptosis. The exact mechanisms remain under investigation, necessitating further research to elucidate the specific molecular targets involved.

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of glucocerebrosidase, an enzyme linked to lysosomal storage disorders. The structure-activity relationship (SAR) has been explored to optimize its efficacy.

| Analogue | IC50 (μM) | Comments |

|---|---|---|

| N1-(4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | 0.70 ± 0.08 | High potency as a GC inhibitor |

| N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | 12.13 | Moderate potency |

| N1-(3-chloro-4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | inactive | No significant activity |

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Initial findings indicate that it may exhibit anti-inflammatory properties, suggesting a broader therapeutic potential beyond enzyme inhibition.

Case Studies

Several case studies have highlighted the efficacy of oxalamide derivatives in treating conditions such as Gaucher disease and other lysosomal storage disorders. For example, one study demonstrated that modifications in the oxalamide structure could enhance selectivity and potency against glucocerebrosidase, leading to improved therapeutic outcomes in preclinical models.

Future Directions

Further research is needed to explore:

- Optimization of chemical structure : To enhance bioavailability and reduce toxicity.

- Mechanistic studies : To fully understand the interaction with biological targets.

- Clinical trials : To evaluate safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.